2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid
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Overview
Description
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to an oxoethylsulfonyl acetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with sodium sulfite to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or tetrahydrofuran to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted aniline derivatives .
Scientific Research Applications
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group can form strong hydrogen bonds with amino acid residues, further stabilizing the compound-protein interaction .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-2-(3-(trifluoromethyl)anilino)ethyl)isoquinolinium chloride
- 2-(2-Oxo-2-(4-(trifluoromethyl)anilino)ethyl)pyridinium chloride
- 2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride
Uniqueness
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and sulfonyl groups enhances its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfonylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO5S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-21(19,20)6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKRZCHNCOANHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS(=O)(=O)CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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